

Perfluorododecane: A Comprehensive Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: Perfluorododecane

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This in-depth technical guide provides a detailed overview of the core chemical properties and characterization methodologies for **perfluorododecane** (PFD), a perfluoroalkane of significant interest in various scientific and industrial fields, including as a potential component in drug delivery systems and as a contrast agent.

Core Chemical and Physical Properties

Perfluorododecane (C₁₂F₂₆) is a fully fluorinated alkane, which imparts exceptional chemical inertness and thermal stability.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ F ₂₆	[3][4][5]
Molecular Weight	638.09 g/mol	[3][4][5]
Boiling Point	178 °C	[3][6]
Melting Point	75 °C	[7][6]
Density	1.731 g/cm ³ at 90 °C	[3]
Solubility	Perfluorocarbons like perfluorododecane exhibit very low solubility in water (on the order of 10 ppm) and are not miscible with most common organic solvents such as ethanol, acetone, and chloroform. However, they can show miscibility with some hydrocarbons, like hexane. Perfluorocarbons are known to dissolve relatively high volumes of gases due to weak intermolecular interactions.	

Characterization of Perfluorododecane: Experimental Protocols

The definitive identification and purity assessment of **perfluorododecane** necessitates the use of advanced analytical techniques. The following sections detail the typical experimental protocols for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like **perfluorododecane**.

Methodology:

- **Sample Preparation:** Dissolve a precisely weighed sample of **perfluorododecane** in a suitable solvent with which it is miscible, such as a perfluorinated solvent or a hydrocarbon like hexane. The concentration should be optimized for the instrument's sensitivity, typically in the low ppm range.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is employed.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Inlet Temperature:** 250 °C.
 - **Oven Temperature Program:** An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and column.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 50 to 800.
 - **Ion Source Temperature:** 230 °C.
 - **Quadrupole Temperature:** 150 °C.
- **Data Analysis:** The retention time of the **perfluorododecane** peak is used for identification against a known standard. The mass spectrum will show a characteristic fragmentation pattern, although a molecular ion peak may be absent or of very low intensity, which is common for perfluoroalkanes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of **perfluorododecane** in complex matrices, particularly at trace levels, LC-MS/MS offers high sensitivity and selectivity.

Methodology:

- **Sample Preparation:** For aqueous samples, solid-phase extraction (SPE) is often employed for sample clean-up and concentration. For other matrices, a suitable extraction solvent must be chosen. The final extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
- **Instrumentation:** A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
- **Liquid Chromatography (LC) Conditions:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or formic acid to improve ionization.
 - **Flow Rate:** A typical flow rate is 0.3-0.5 mL/min.
 - **Column Temperature:** Maintained at a constant temperature, for example, 40 °C.
- **Tandem Mass Spectrometry (MS/MS) Conditions:**
 - **Ionization Mode:** Electrospray ionization (ESI) in negative ion mode is often preferred for perfluorinated compounds.
 - **Detection Mode:** Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **perfluorododecane** would need to be determined by infusing a standard solution.

- **Data Analysis:** Identification is based on the retention time and the presence of the specific SRM transitions at the expected ratio. Quantification is typically performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

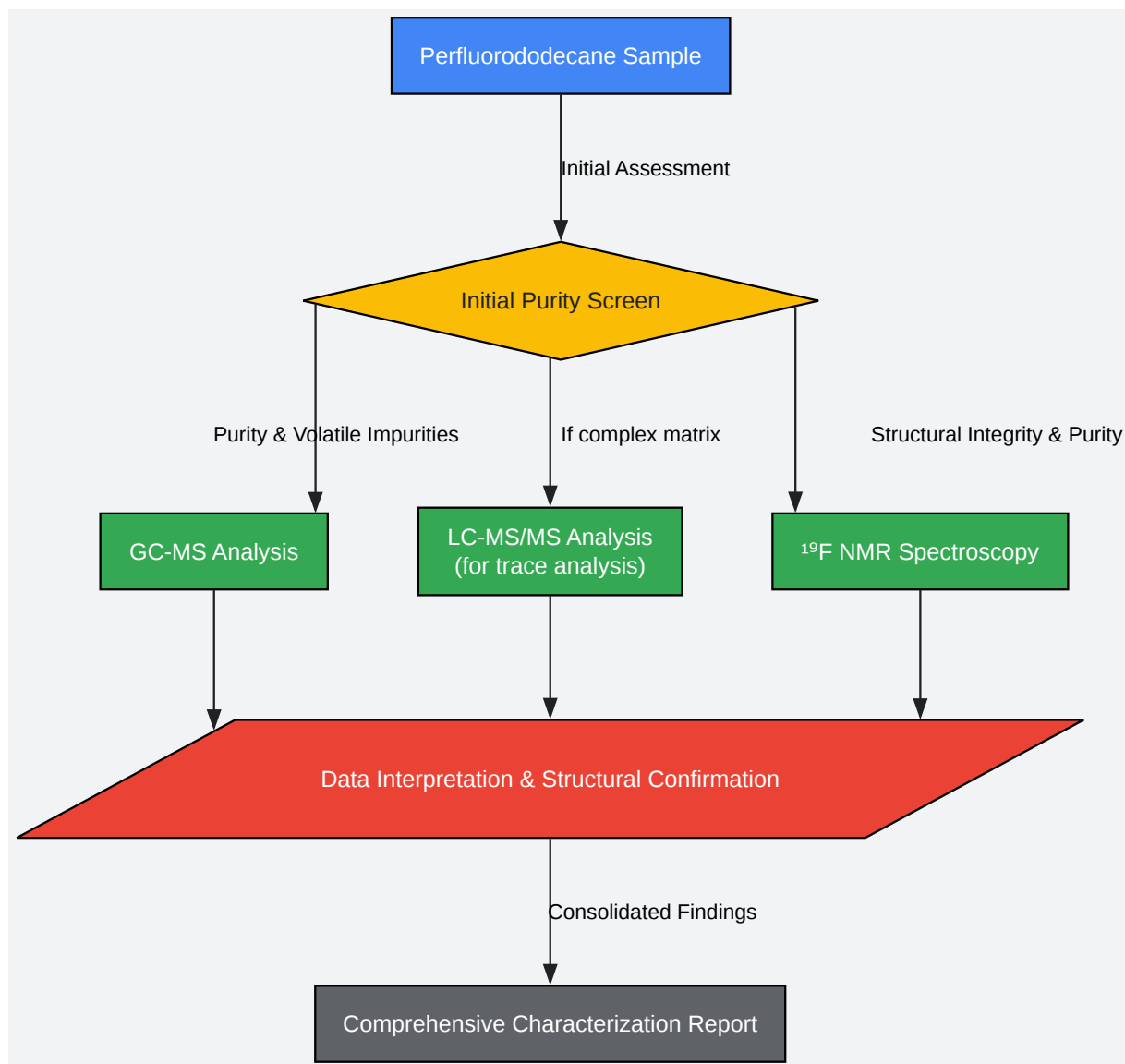
^{19}F NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of fluorinated compounds.

Methodology:

- **Sample Preparation:** Dissolve the **perfluorododecane** sample in a deuterated solvent that provides good solubility. Given the limited solubility in common NMR solvents, a fluorinated solvent like hexafluorobenzene or a co-solvent system might be necessary.
- **Instrumentation:** A high-field NMR spectrometer equipped with a fluorine-observe probe.
- **NMR Experiment Conditions:**
 - **Nucleus Observed:** ^{19}F .
 - **Spectrometer Frequency:** 400 MHz or higher for better resolution.
 - **Referencing:** An internal or external standard such as trifluorotoluene or hexafluorobenzene is used for chemical shift referencing.
 - **Pulse Program:** A standard one-pulse experiment is typically sufficient.
- **Data Analysis:** The ^{19}F NMR spectrum of **perfluorododecane** will show distinct signals corresponding to the different fluorine environments in the molecule (e.g., $-\text{CF}_3$ and $-\text{CF}_2$ - groups). The chemical shifts, coupling constants, and integration of these signals provide detailed structural information and can be used to identify impurities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a **perfluorododecane** sample.



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Caption: A logical workflow for the characterization of a **perfluorododecane** sample.

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